![molecular formula C24H23F3N4O2 B6584840 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 1115923-13-1](/img/structure/B6584840.png)
1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23F3N4O2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is 456.17731048 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Compound 6f inhibits EGFR kinase at a concentration of 2.05 µM . It binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib . This inhibition makes it a promising candidate for targeted cancer therapy .
- Among all synthesized compounds, 6f demonstrated the most potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests its potential as an effective agent against non-small lung tumors .
- Compound 6f induced apoptosis in cancer cells, as confirmed by DAPI staining and phase contrast microscopy . Additionally, FACS analysis using Annexin-V-FITC and propidium iodide (PI) labeling further validated its ability to trigger apoptosis .
- Compound 6f exhibited potent in vitro antitumor activities against the A549 cell line. This finding encourages further research in other cancer cell lines and animal studies .
- While not directly related to Compound 6f , another compound called Torin2 has been discovered as a potent, selective, and orally available mTOR inhibitor for cancer treatment. This highlights the broader interest in developing kinase inhibitors for cancer therapy .
- Although not a direct application, a related compound with a pyridine-4-yl moiety has been used in the synthesis of metal-organic frameworks (MOFs) . These MOFs have interesting properties and applications in areas such as gas storage, catalysis, and drug delivery .
EGFR Kinase Inhibition
Antiproliferative Activity Against A549 Cancer Cells
Apoptosis Induction
Antitumor Activities in Human Non-Small Lung Tumor Cells
mTOR Inhibition for Cancer Treatment
Metal-Organic Frameworks (MOFs)
Propriétés
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-4-5-17(13-19)15-28-23(32)18-9-11-31(12-10-18)21-14-22(30-16-29-21)33-20-7-2-1-3-8-20/h1-8,13-14,16,18H,9-12,15H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKMOPTMBYSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.